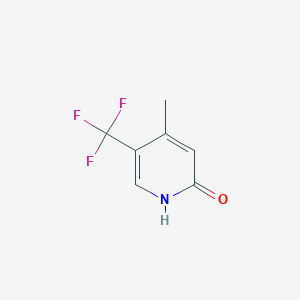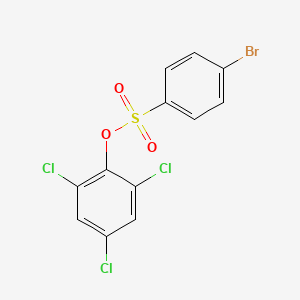
4-Methyl-5-(trifluoromethyl)pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-5-(trifluoromethyl)pyridin-2-ol” is a derivative of pyridine, which is a basic heterocyclic organic compound . It contains a trifluoromethyl group (CF3) and a methyl group (CH3) attached to the pyridine ring . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group (CF3) and a methyl group (CH3) attached to it . The trifluoromethyl group is electron-withdrawing, which can influence the electronic properties of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, TFMP derivatives are known to be used in various chemical reactions. For instance, they can be used in the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction .Applications De Recherche Scientifique
Mechanistic Insights in Catalysis
The weak coordination of triflate complexes in catalytic processes has been explored, demonstrating the potential of 4-Methyl-5-(trifluoromethyl)pyridin-2-ol related structures in mechanistic studies of isomerizing alkoxycarbonylation. This research reveals the intricate interplay between catalysts and substrates, providing a pathway for the development of more efficient and selective catalytic reactions (Roesle et al., 2012).
Catalytic Methylation Techniques
Innovations in catalytic methylation of pyridines have shown the utility of this compound derivatives. This research introduces a new catalytic method that leverages feedstock chemicals like methanol and formaldehyde, broadening the scope of pyridine functionalization in organic synthesis and drug discovery (Grozavu et al., 2020).
Advancements in Cyclisation Techniques
The role of sulfonamides and related trifluoromethyl structures in terminating cationic cyclisations has been elucidated. This research contributes to the understanding of pyrrolidine and polycyclic system formation, highlighting the synthetic utility of this compound in complex molecule construction (Haskins & Knight, 2002).
Eco-Friendly Synthesis Approaches
Eco-benign methods for synthesizing dihydro-1H-indeno[1,2-b]pyridines using this compound derivatives have been developed. This research emphasizes the importance of sustainable chemistry, presenting a high-yielding and operationally simple protocol that aligns with green chemistry principles (Khaksar & Gholami, 2014).
Orientations Futures
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of “4-Methyl-5-(trifluoromethyl)pyridin-2-ol” and similar compounds will be discovered in the future .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to targetAcpS-PPTase enzymes . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
It is hypothesized that a viable antibacterial agent must simultaneously target both classes of pptase enzymes to effectively halt bacterial proliferation .
Biochemical Pathways
It is known that the inhibition of pptase enzymes can disrupt the bacterial proliferation process .
Result of Action
Based on the hypothesized mode of action, it can be inferred that the compound may inhibit bacterial proliferation by targeting pptase enzymes .
Propriétés
IUPAC Name |
4-methyl-5-(trifluoromethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-6(12)11-3-5(4)7(8,9)10/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSVZPOZIHFVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(butylsulfanyl)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2923313.png)

![Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2923315.png)
![N-(sec-butyl)-1-((3-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2923316.png)
![N-(5-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2923320.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923321.png)
![4-chloro-N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B2923322.png)


![ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2923329.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2923330.png)
![4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2923331.png)
![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2923332.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)
